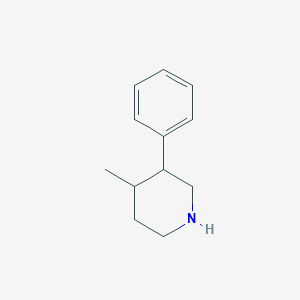
4-(Aminomethyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)benzenesulfonyl fluoride is a chemical compound known for its role as an irreversible serine protease inhibitor. It is widely used in biochemical research and various industrial applications due to its ability to inhibit enzymes like trypsin, chymotrypsin, plasmin, and thrombin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with an amine. One common method is the reaction of benzenesulfonyl chloride with aminomethyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is preferred due to its efficiency and the availability of inexpensive starting materials. The process involves mild reaction conditions and readily available reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-(Aminomethyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is extensively used as a serine protease inhibitor in various biological assays.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzenesulfonyl fluoride involves the covalent modification of the hydroxyl group of serine residues in target enzymes. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the enzyme’s activity. The compound targets serine proteases and other enzymes like acetylhydrolases .
Comparison with Similar Compounds
4-(Aminomethyl)benzenesulfonyl fluoride is often compared with other serine protease inhibitors like phenylmethanesulfonyl fluoride and diisopropylfluorophosphate. While all these compounds inhibit serine proteases, this compound is unique due to its lower toxicity, improved solubility in water, and better stability in aqueous solutions .
List of Similar Compounds
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
Properties
CAS No. |
32752-18-4 |
|---|---|
Molecular Formula |
C7H8FNO2S |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(aminomethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 |
InChI Key |
KAZMFFUBWJKPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


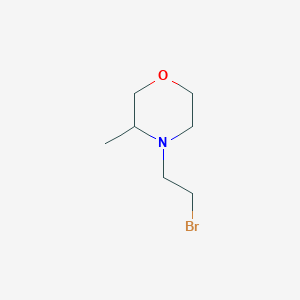
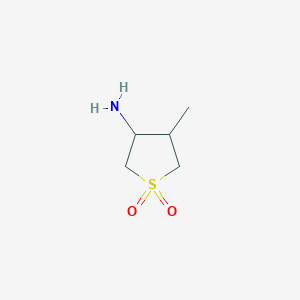
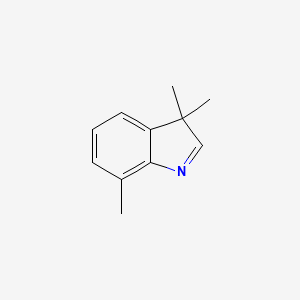
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B13255842.png)
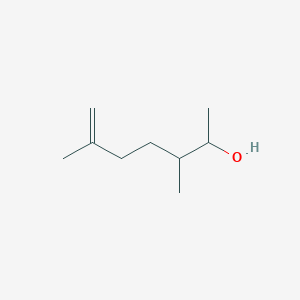
![(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B13255857.png)
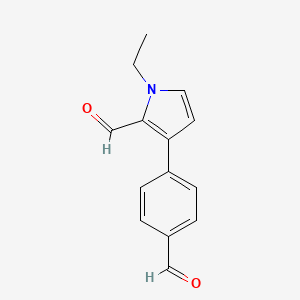
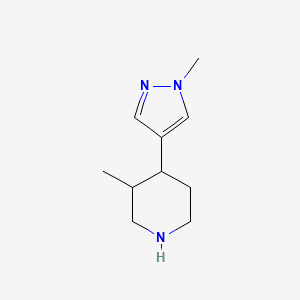
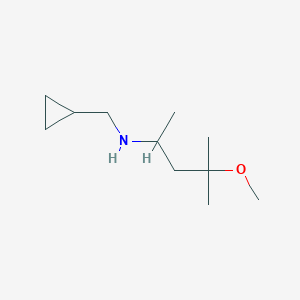

![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13255881.png)
![(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13255894.png)
![1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13255897.png)
